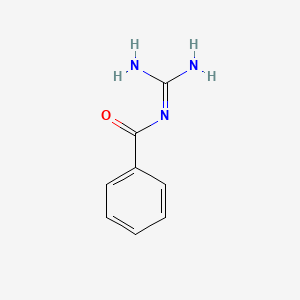

Benzamide, N-(aminoiminomethyl)-

Description

Significance and Context within Guanidine (B92328) and Amide Chemistry

The significance of Benzamide (B126), N-(aminoiminomethyl)- stems from the distinct properties of its two core functional groups: guanidine and amide. The guanidine group is strongly basic and, upon protonation, forms a delocalized cation capable of forming multiple stable hydrogen bonds. This feature makes the guanidine moiety a "privileged scaffold" in drug design, present in numerous therapeutic agents. mdpi.comresearchgate.net Guanidine-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and antineoplastic properties. nih.gov

The incorporation of an acyl group (the benzoyl part of the benzamide) directly onto the guanidine nitrogen atom creates an N-acylguanidine. This structural modification is critical as it significantly lowers the basicity of the guanidine group by 4 to 5 orders of magnitude. nih.gov This modulation of pKa is a key strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, potentially enhancing oral bioavailability and penetration into the central nervous system (CNS). nih.govacs.org Acylguanidines are often considered bioisosteres of guanidines, mimicking the parent group's ability to interact with biological targets while possessing more favorable drug-like properties. acs.org The N-acylguanidine motif is essential for the function of many pharmaceuticals and catalysts. rsc.org

Historical Perspectives on Research into Related Structural Scaffolds

The exploration of guanidine-containing compounds in science is not new, with many natural products and synthetic molecules having been a subject of study for decades. jocpr.com Historically, the synthesis of guanidines presented challenges, often relying on reagents that were toxic or produced low yields. mdpi.com The advancement of synthetic methodologies has been crucial for expanding the library of these compounds for biological screening.

Research into related scaffolds has often provided insights applicable to N-acylguanidines. For instance, the study of N-acylhydrazones (NAHs) in medicinal chemistry, which involved structural optimization of N-arylhydrazone precursors, led to the discovery of new analgesic and anti-inflammatory lead compounds. nih.gov This highlights a common research paradigm: the strategic modification of a known bioactive core to enhance its therapeutic potential.

A significant leap in understanding complex guanidine derivatives came with the development of advanced instrumental analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.com These tools became indispensable for characterizing compounds such as N,N′-bis-aryl-N′′-acylguanidines. These molecules can exist as a complex mixture of tautomers and isomers, resulting in complicated NMR spectra that are difficult to resolve without techniques like low-temperature NMR spectroscopy combined with theoretical calculations. rsc.org

Current Academic Research Landscape and Emerging Trends

The current research landscape for Benzamide, N-(aminoiminomethyl)- and related acylguanidines is vibrant, with a strong focus on drug discovery and development. A prominent trend is the use of these scaffolds as inhibitors for various enzymes implicated in disease.

Enzyme Inhibition:

BACE-1 Inhibitors: Cyclic acylguanidines have been designed as highly potent and selective inhibitors of β-site amyloid cleaving enzyme (BACE-1), a key target in Alzheimer's disease research. The acylguanidine core is designed to interact with the catalytic aspartic acid residues of the enzyme. acs.org

SARS-CoV-2 Main Protease (Mpro) Inhibitors: Recent in silico studies have identified benzoylguanidines as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, suggested that specific benzoylguanidine derivatives could bind effectively to the active site of the protease. nih.gov

Drug Design Strategies: A major trend involves modifying the basic acylguanidine structure to fine-tune its properties. Researchers are exploring cyclic acylguanidines, such as iminohydantoins, to reduce the number of hydrogen bond donors and optimize basicity, making them more suitable as drug candidates. acs.org Furthermore, acylguanidines are being investigated as histamine (B1213489) H2 receptor agonists, where the acyl group improves pharmacokinetic properties over their more basic alkylguanidine counterparts. nih.gov

The table below summarizes recent research applications of acylguanidine scaffolds, including benzoylguanidines.

Interactive Table: Research Applications of Acylguanidine Scaffolds

| Scaffold Type | Research Target | Key Findings | Reference |

|---|---|---|---|

| Benzoylguanidines | SARS-CoV-2 Main Protease (Mpro) | Identified as potential inhibitors through virtual screening and molecular dynamics simulations, showing high affinity for the enzyme's active site. | nih.gov |

| Cyclic Acylguanidines (e.g., Iminohydantoins) | β-Site Amyloid Cleaving Enzyme (BACE-1) | Designed as potent and selective inhibitors, with the core structure interacting with the catalytic aspartic acids. | acs.org |

| N-Acylated Imidazolylpropylguanidines | Histamine H2 Receptor | Act as potent agonists with improved pharmacokinetics (e.g., CNS penetration) compared to non-acylated analogs due to lower basicity. | nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(10)11-7(12)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDQRQQNNLZLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883914 | |

| Record name | Benzamide, N-(aminoiminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-00-5 | |

| Record name | N-(Aminoiminomethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3166-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3166-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(aminoiminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(AMINOIMINOMETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJW2DLQ5TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzamide, N Aminoiminomethyl and Its Analogs

Classical and Established Synthetic Routes

The foundational methods for synthesizing N-acylguanidines, including Benzamide (B126), N-(aminoiminomethyl)-, have long relied on straightforward condensation and acylation reactions. These routes are characterized by their use of readily available starting materials.

Guanidine (B92328) Condensation Reactions

The direct condensation of guanidine with a benzoic acid derivative is a fundamental approach to forming the N-acylguanidine linkage. A common method involves the reaction of a benzoate (B1203000) ester with guanidine. For instance, reacting a benzoic ether with multiple equivalents of guanidine in a solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (THF) under reflux conditions leads to the formation of the corresponding benzoyl guanidine. google.com The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated after a standard workup involving solvent removal, extraction, and purification by column chromatography. google.com

Another classical approach is the reaction of guanidine with pre-activated carboxylic acids. While direct condensation with benzoic acid itself is challenging, the use of coupling agents or conversion of the acid to a more reactive species is a common tactic.

Acyl Chloride-Based Approaches

A highly prevalent and classical method for the synthesis of Benzamide, N-(aminoiminomethyl)- involves the use of a more electrophilic acylating agent, such as an acyl chloride. This approach, a variation of the Schotten-Baumann reaction, provides a strong driving force for the acylation of the nucleophilic guanidine.

In a typical procedure, benzoyl chloride is reacted with guanidine. google.comresearchgate.net Often, the process involves first generating the acyl chloride from benzoic acid using a reagent like thionyl chloride (SOCl₂). google.com The resulting benzoyl chloride is then added to a mixture containing Guanidinium (B1211019) hydrochloride in a basic aqueous solution (e.g., 2N NaOH) and an organic solvent like THF. google.com The reaction proceeds, often at a controlled temperature, to yield the desired N-benzoylguanidine, which can then be isolated and purified, frequently as its hydrochloride salt. google.com The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted guanidine, rendering it non-nucleophilic.

A specific example involves reacting benzoyl chloride with the appropriate guanidine starting material in acetone (B3395972) at elevated temperatures, with potassium carbonate serving as the base. researchgate.net

Table 1: Classical Synthesis of Benzoyl Guanidine Analogs

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Benzoic ether, Guanidine | Isopropanol or THF, reflux, 2-5 hours | Benzoyl guanidine | google.com |

| Benzoic acid derivative | 1. SOCl₂, Toluene, reflux; 2. Guanidinium hydrochloride, 2N NaOH, THF, 30-40°C, 4 hours | Benzoyl guanidine derivative | google.com |

| Protected Guanidine | Benzoyl chloride, K₂CO₃, Acetone, 80°C | Protected Benzyl guanidine derivative | researchgate.net |

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis has sought to overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope. These advanced strategies often employ catalysis or novel reaction pathways to achieve higher efficiency and versatility.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds and constructing complex molecules. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of N-acylguanidines. One innovative, ligand-free, one-pot method involves a palladium-catalyzed cascade reaction of azides with isonitriles and amines to produce N-acyl-functionalized guanidines with excellent yields (up to >98%). organic-chemistry.org This reaction proceeds at room temperature in a solvent like 1,4-dioxane (B91453), using Pd₂(dba)₃ as the catalyst. organic-chemistry.org The proposed mechanism involves the formation of a benzoyl carbodiimide (B86325) intermediate, which is then attacked by an amine to form the final product. organic-chemistry.org

Furthermore, palladium catalysis can be used to directly functionalize the aromatic ring of pre-formed arylguanidines. Using the guanidine moiety as a directing group, palladium(II) catalysts can facilitate the ortho-arylation of phenylguanidine derivatives under mild conditions. nih.gov This C-H functionalization strategy allows for the late-stage modification of the benzamide core, providing access to a diverse range of analogs. nih.gov While not a direct synthesis of the acylguanidine bond itself, it represents an advanced strategy for creating analogs. Other transition metals like copper have also been used to promote guanylation reactions, for instance, in the conversion of thioureas to guanidines. mdpi.comrsc.org

Table 2: Transition Metal-Catalyzed Synthesis of N-Acyl Guanidine Analogs

| Reactants | Catalyst & Conditions | Key Feature | Yield | Reference |

|---|---|---|---|---|

| Azides, Isonitriles, Amines | Pd₂(dba)₃, 1,4-dioxane, rt, 5 hours | One-pot cascade reaction | Up to >98% | organic-chemistry.org |

| Arylguanidine, Arene | Pd(OAc)₂, BQ (oxidant), rt | Guanidine-directed C-H arylation | Moderate to good | nih.gov |

Reductive Cyclization and Rearrangement Pathways (e.g., from 1,2,4-Oxadiazoles)

Novel synthetic routes can be forged through molecular rearrangements of heterocyclic precursors. The 1,2,4-oxadiazole (B8745197) ring system, for example, can serve as a latent synthon for other structures. While not a direct synthesis of N-acylguanidines, a notable example of this principle is the reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement of 1,2,4-oxadiazoles. nih.gov The reaction of certain 1,2,4-oxadiazoles with hydrazine (B178648) leads to the formation of 3-amino-1,2,4-triazoles. nih.gov This process involves the nucleophilic addition of hydrazine to the oxadiazole, followed by the opening of the heterocyclic ring and subsequent closure to form a new triazole ring system. nih.gov This pathway demonstrates how a pre-formed heterocycle can be chemically transformed into a different, highly functionalized one, a strategy that holds potential for accessing complex guanidine-containing structures from different precursors. The synthesis of the 1,2,4-oxadiazole starting materials themselves is well-established, often involving the cyclization of O-acylamidoximes. researchgate.netnih.gov

Facile and Efficient Synthetic Procedures

One effective one-pot method for synthesizing mono-N-acylguanidines involves the activation of acylcyanamides with chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.orgnih.gov This treatment generates a reactive N-silylcarbodiimide intermediate in situ. This intermediate readily undergoes guanylation with a variety of amines. The reaction is notably fast for many substrates, often completing within 15 minutes at room temperature, and purification is simplified by a straightforward acid/base workup. organic-chemistry.orgnih.gov

Another approach involves the conversion of N-benzoylthioureas into guanidines. This can be achieved in good yields using promoters like bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) or mercury(II) chloride. mdpi.comresearchgate.net These thiophilic reagents facilitate the dehydrosulfurization and subsequent guanylation. rsc.orgresearchgate.net

These contemporary methods offer significant advantages over classical routes, including milder conditions, higher yields, operational simplicity, and the ability to generate diverse libraries of compounds efficiently. organic-chemistry.orgorganic-chemistry.org

One-Pot Multi-Component Reaction Approaches

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like Benzamide, N-(aminoiminomethyl)- and its derivatives from simple starting materials in a single synthetic operation. nih.govslideshare.net These methods are advantageous as they often minimize waste, reduce reaction times, and simplify purification processes. nih.govorganic-chemistry.org

A notable one-pot synthesis involves the palladium-catalyzed reaction of azides, isonitriles, and amines. This method provides N-acyl-functionalized guanidines in excellent yields under mild conditions, avoiding the need for harsh additives. organic-chemistry.org The reaction proceeds at room temperature in a solvent like 1,4-dioxane and has demonstrated a broad substrate scope with high tolerance for steric and electronic variations. organic-chemistry.org

Another versatile one-pot procedure for synthesizing 1,3-substituted guanidines utilizes carbamoyl (B1232498) isothiocyanates as starting materials. organic-chemistry.orgacs.org This approach involves the reaction of carbamoyl isothiocyanates with various amines to form thioureas, which are then coupled with a second amine using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to yield the desired guanidines. organic-chemistry.org This method is particularly useful for creating multisubstituted guanidines and avoids the formation of highly polar intermediates, simplifying purification. organic-chemistry.org

Furthermore, a convenient one-pot synthesis of N,N′-disubstituted acylguanidines has been developed, which is valuable for creating bioisosteres of thioureas. researchgate.net This strategy can involve a sequential carbonylative coupling of cyanamide (B42294) with aryl halides, followed by amination to produce a diverse range of N-acylguanidines. researchgate.net

The following table summarizes key features of selected one-pot MCR approaches for N-acylguanidine synthesis.

| Catalyst/Mediator | Starting Materials | Key Features | Reference |

| Pd2(dba)3 | Azides, Isonitriles, Amines | Ligand-free, mild conditions, high yields. | organic-chemistry.org |

| EDCI | Carbamoyl isothiocyanates, Amines | Versatile for multisubstituted guanidines, simplified purification. | organic-chemistry.orgacs.org |

| Pd(0) | Cyanamide, Aryl halides, Amines | Sequential carbonylation/amination, broad substrate scope. | researchgate.net |

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of Benzamide, N-(aminoiminomethyl)- is crucial for optimizing reaction conditions and controlling product formation.

Proposed Reaction Mechanisms (e.g., N–O bond formation, O–N bond reduction)

The synthesis of N-acylguanidines often proceeds through key reactive intermediates. One proposed mechanism involves the formation of a carbodiimide intermediate. lookchem.comorganic-chemistry.org For instance, in the palladium-catalyzed one-pot synthesis, the reaction is thought to proceed through azide (B81097) activation, leading to the formation of a benzoyl carbodiimide. This intermediate is then subjected to nucleophilic attack by an amine to yield the final N-acylguanidine. organic-chemistry.org

In another approach, N-acyl-N'-substituted thioureas can be condensed with hexamethyldisilazane (B44280) (HMDS) in the presence of a coupling agent like EDCI. lookchem.com The proposed mechanism suggests that the thiourea (B124793) is first converted to a reactive N-acyl carbodiimide intermediate. HMDS then reacts with this intermediate, and subsequent removal of the silyl (B83357) groups during work-up yields the N-acyl-N'-substituted guanidine. lookchem.com

The formation of 1,3,4-oxadiazines from acylhydrazides and allenoates also provides insight into related mechanisms. This reaction involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo a cycloaddition reaction. mdpi.com While not a direct synthesis of N-acylguanidines, it highlights the generation of reactive nitrogen-containing intermediates.

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a critical aspect in the synthesis of substituted N-acylguanidines, particularly when multiple reactive nitrogen atoms are present in the guanidine core. nih.gov The acylation of guanidines, for example, can sometimes lead to undesired diacylation products. lookchem.com The choice of reaction conditions and protecting groups can be used to control the regioselectivity of the reaction.

For instance, in the base-mediated cyclization of mono-N-acylpropargylguanidines, the regiochemistry of the hydroamination can be controlled to produce specific isomers of N-acyl-2-aminoimidazoles, avoiding the need for regiospecific acylation of the free 2-aminoimidazole. nih.gov

Stereochemical control is also important, especially in the synthesis of chiral N-acylguanidines. The use of chiral catalysts, such as chiral guanidine-amide catalysts, can induce enantioselectivity in reactions like the aza-Henry reaction of isatin-derived ketimines. mdpi.com The stereochemical outcome is often influenced by the steric and electronic properties of both the substrate and the catalyst, with non-covalent interactions such as hydrogen bonding playing a key role in the transition state. mdpi.com Computational studies, such as Density Functional Theory (DFT), are often employed to understand the origins of stereoselectivity. researchgate.net

Derivatization Strategies and Analog Synthesis

The derivatization of Benzamide, N-(aminoiminomethyl)- and the synthesis of its analogs are crucial for developing structure-activity relationships (SAR) for various biological targets. nih.govnih.gov Modifications can be made to both the benzoyl and the guanidine moieties.

Modification of the Benzoyl Moiety

The benzoyl group of N-acylguanidines can be readily modified to explore its impact on biological activity. This can involve the introduction of various substituents onto the phenyl ring. For example, the synthesis of N-substituted benzamide derivatives as potential antitumor agents has been explored, where modifications to the benzoyl portion are key to their activity. nih.govresearchgate.net The electronic nature and position of substituents on the benzene (B151609) ring can significantly influence the compound's properties. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the binding affinity of the molecule to its target. nih.gov

The synthesis of such analogs often starts from a substituted benzoic acid, which is then converted to the corresponding acyl chloride or activated ester before reaction with guanidine or a substituted guanidine. google.com

Modification of the Guanidine Moiety

The guanidine group is a key pharmacophore and its modification can lead to significant changes in biological activity. nih.govnih.gov Derivatization can involve alkylation, acylation, or substitution with various functional groups. nih.govnih.govrsc.org

Methods for modifying the guanidine group often involve the use of tailor-made precursors. nih.govnih.gov For example, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce a protected guanidine group, which can then be deprotected and further modified. nih.gov Similarly, acylated derivatives of N-Boc-S-methylisothiourea are useful precursors for synthesizing acylated guanidines. nih.gov

The alkylation of guanidines can be challenging due to the multiple reactive nitrogen atoms. nih.gov However, selective alkylation can be achieved under controlled conditions. The modification of the guanidine moiety has been shown to modulate the selectivity of ligands for different receptor subtypes. nih.gov For example, modifying the guanidine in RGD-binding integrin ligands can shift their selectivity between different integrin subtypes. nih.gov

Synthesis of Bis- and Poly-substituted Analogs

The synthesis of bis- and poly-substituted analogs of N-(aminoiminomethyl)benzamide, also known as N-benzoylguanidine, allows for the exploration of the chemical space around this core structure, enabling the fine-tuning of its physicochemical and pharmacological properties. Research in this area has led to the development of synthetic routes to derivatives with multiple substituents on the guanidine nitrogen atoms and the benzoyl moiety.

A significant area of investigation has been the synthesis of N,N′-di-substituted-N′′-benzoylguanidines. These compounds are of interest due to the complex structural isomerism they exhibit, including tautomerism within the guanidine unit and E/Z isomerism around the C=N double bond. The synthesis of such analogs often involves the reaction of a substituted benzoyl isothiocyanate with an appropriate amine, followed by reaction with a second amine, or through the guanylation of amines using reagents like N,N'-di-Boc-N''-triflylguanidine followed by acylation.

A study on the structure of N,N′-bis-aryl-N′′-acylguanidines provides insight into the synthesis and characterization of such compounds. In this work, various N,N′-diaryl-N′′-tert-butoxycarbonyl (Boc) guanidines were synthesized to investigate their conformational behavior. While the acyl group in this study is a Boc protecting group, the synthetic principles are applicable to the formation of N-benzoyl derivatives. The synthesis of these compounds highlights the challenges in their characterization due to the presence of multiple isomers in solution, often leading to complex NMR spectra.

For instance, the synthesis of N,N′-diphenyl-N′′-Boc-guanidine and N-phenyl-N′-(pyridin-2-yl)-N′′-Boc-guanidine demonstrates a method for creating bis-substituted analogs. The structural analysis of these compounds reveals that their conformational preferences are heavily influenced by intramolecular hydrogen bonding.

Below is a table of representative N,N′-bis-aryl-N′′-acylguanidine analogs and their key structural features.

| Compound ID | R1 | R2 | Acyl Group | Key Structural Feature |

| 1 | Phenyl | Phenyl | Boc | Symmetric diaryl substitution |

| 2 | Phenyl | Pyridin-2-yl | Boc | Asymmetric diaryl substitution |

| 3 | Complex Aryl | Complex Aryl | Boc | Multiple guanidine functionalities |

Incorporation into Complex Molecular Architectures

The N-(aminoiminomethyl)benzamide scaffold can be incorporated into more complex molecular architectures to generate molecules with novel properties and functions. The guanidinium group, being a strong hydrogen bond donor and a protonatable cation, is a valuable functional group in supramolecular chemistry and drug design for creating targeted interactions with biological macromolecules.

One approach for incorporating the N-benzoylguanidine moiety into larger structures is through the synthesis of macrocycles. Macrocyclization is a strategy increasingly used in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov The N-(aminoiminomethyl)benzamide unit can be tethered at one or more points to form a macrocyclic structure. For example, the benzoyl ring can be functionalized with linker arms that can be cyclized with other parts of the molecule.

Another strategy involves using the N-benzoylguanidine as a building block in the assembly of larger, non-cyclic complex molecules. The guanidine functionality can act as a recognition motif for specific anionic or hydrogen-bond accepting groups in a biological target. For example, the synthesis of molecules where the N-benzoylguanidine is attached to other pharmacophoric groups can lead to compounds with enhanced or dual activities.

The synthesis of such complex molecules often requires multi-step synthetic sequences. For instance, a common strategy involves preparing a functionalized benzoyl chloride, which is then reacted with a guanidine derivative that has been pre-functionalized with another molecular fragment. The functionalization of the guanidine itself can be achieved by using protected guanidinylating reagents that allow for the sequential introduction of different substituents.

Research into related guanidine-containing compounds, such as 2-guanidinobenzimidazole, demonstrates the utility of the guanidine group in forming coordination complexes with metal ions and in creating extended supramolecular lattices through hydrogen bonding. mdpi.com These studies provide a blueprint for how the N-(aminoiminomethyl)benzamide core could be similarly used to construct complex, functional molecular systems. The ability of the guanidine group to engage in specific hydrogen bonding patterns makes it an attractive component for the design of enzyme inhibitors, ion transporters, and chemical sensors. mdpi.com

Reactivity and Reaction Mechanisms of Benzamide, N Aminoiminomethyl

Nucleophilic and Electrophilic Reactivity Profiles

Benzamide (B126), N-(aminoiminomethyl)- exhibits a dual reactivity profile, functioning as both a nucleophile and an electrophile. The guanidinyl group is inherently a strong base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. The nitrogen atoms, particularly the terminal NH2 group, possess lone pairs of electrons, rendering them nucleophilic. However, the presence of the electron-withdrawing benzoyl group attenuates the nucleophilicity of the guanidine (B92328) nitrogens compared to unsubstituted guanidine.

Oxidation Reactions and Associated Mechanisms

Specific studies on the oxidation of Benzamide, N-(aminoiminomethyl)- are not extensively documented in the available literature. However, based on the reactivity of related N-acyl compounds and guanidines, several oxidative pathways can be postulated. The nitrogen atoms, being in a relatively low oxidation state, are potential sites for oxidation.

Oxidation of the amine functionalities could potentially lead to the formation of nitroso or nitro derivatives, although such reactions would likely require strong oxidizing agents. It is also conceivable that under certain oxidative conditions, coupling reactions could occur, leading to the formation of azo or azoxy compounds.

In the context of related structures, the oxidation of N-acylanthranilamides has been studied, revealing that the stability of the resulting radical cations is dependent on the electronic nature of the substituents. These findings suggest that the benzoyl group in Benzamide, N-(aminoiminomethyl)- would influence its behavior under oxidative stress.

Reduction Reactions and Associated Mechanisms

The reduction of Benzamide, N-(aminoiminomethyl)- can proceed through several pathways, targeting either the benzoyl or the guanidinyl portion of the molecule. The prompt's reference to O-N bond reduction is not directly applicable here as there is no pre-existing O-N bond in the primary structure. However, various other reductive transformations are plausible.

Formation of Acylamidines and Acylguanidines: While not a direct reduction of Benzamide, N-(aminoiminomethyl)-, related N-acylguanidines can be conceptually formed from the reaction of an acyl chloride with guanidine. The reduction of the carbonyl group in Benzamide, N-(aminoiminomethyl)- to a methylene (B1212753) group would yield benzylguanidine.

Formation of Diacylguanidines: Diacylguanidines can be synthesized through the acylation of an existing N-acylguanidine. In the context of Benzamide, N-(aminoiminomethyl)-, reaction with another mole of benzoyl chloride could potentially lead to the formation of N,N'-dibenzoylguanidine.

While specific reducing agents and conditions for these transformations on Benzamide, N-(aminoiminomethyl)- are not detailed in readily available literature, the general principles of amide and guanidine reduction suggest that reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation could be employed, with the specific outcome depending on the reaction conditions.

Cyclization and Rearrangement Reactions

Benzamide, N-(aminoiminomethyl)- and its derivatives can undergo intramolecular cyclization reactions to form heterocyclic systems, most notably quinazolin-4-ones. rsc.orgnih.gov This transformation typically involves the participation of the benzoyl group and the guanidine moiety. The reaction can be promoted by thermal or acidic conditions, leading to the elimination of ammonia (B1221849) and the formation of the fused ring system.

A plausible mechanism for the cyclization of a suitably substituted Benzamide, N-(aminoiminomethyl)- derivative to a quinazolin-4-one would involve an initial intramolecular nucleophilic attack of a guanidine nitrogen onto the carbonyl carbon of the benzoyl group, followed by a series of proton transfers and elimination steps to yield the final product.

Rearrangement Reactions:

N-Acylguanidines are not typically associated with the classical Hofmann or Curtius rearrangements in their parent form. These rearrangements involve the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com While Benzamide, N-(aminoiminomethyl)- contains an amide-like linkage, the guanidine portion of the molecule alters its reactivity compared to a simple primary amide. The application of Hofmann or Curtius rearrangement conditions to Benzamide, N-(aminoiminomethyl)- would likely lead to complex reaction mixtures rather than a clean rearrangement.

Acid-Base Properties and Protonation State Influence on Reactivity

The guanidine group in Benzamide, N-(aminoiminomethyl)- is strongly basic. The pKa of the conjugate acid of guanidine is approximately 13.6, and while the benzoyl group will lower this value, N-benzoylguanidine is still expected to be a strong base. The protonation state of the molecule is highly dependent on the pH of the medium and plays a crucial role in its reactivity.

In acidic solutions, the guanidine moiety will be protonated to form the guanidinium ion. This protonation significantly diminishes the nucleophilicity of the nitrogen atoms. Conversely, the electrophilicity of the guanidine carbon may be enhanced due to the positive charge. In basic solutions, the guanidine group will be in its neutral form, and the nitrogen atoms will be more nucleophilic.

The interplay between the protonation state and reactivity is critical in understanding the chemical behavior of Benzamide, N-(aminoiminomethyl)-. For instance, reactions that rely on the nucleophilic character of the guanidine nitrogens will be favored under basic conditions, while reactions involving nucleophilic attack on the guanidine carbon might be influenced by protonation.

Studies on Tautomeric Forms and Equilibria

Benzamide, N-(aminoiminomethyl)- can exist in several tautomeric forms due to the migration of protons among the nitrogen atoms of the guanidine unit and the carbonyl oxygen. The main tautomeric equilibrium is between the amino-imino forms. Spectroscopic studies, particularly NMR, on related N-acylguanidines have shown that these compounds can exist as a mixture of tautomers in solution. researchgate.netnih.gov

The equilibrium between the different tautomers is influenced by factors such as the nature of the solvent, temperature, and the electronic properties of the substituents. For Benzamide, N-(aminoiminomethyl)-, the benzoyl group will influence the position of the tautomeric equilibrium. The formation of intramolecular hydrogen bonds can also play a role in stabilizing certain tautomeric forms.

The different tautomers will exhibit distinct reactivity profiles. For example, the position of the C=N double bond will determine which nitrogen atoms are more nucleophilic and which are more basic. A thorough understanding of the tautomeric equilibria is therefore essential for predicting and controlling the chemical reactions of Benzamide, N-(aminoiminomethyl)-.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For Benzamide (B126), N-(aminoiminomethyl)-, these studies would provide invaluable insights into its stability, chemical behavior, and potential for intermolecular interactions.

Density Functional Theory (DFT) Applications and Basis Set Selection

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. The choice of the functional and the basis set is crucial for obtaining accurate results. For molecules containing elements like carbon, nitrogen, and oxygen, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). niscpr.res.in These combinations have been shown to provide a good balance between computational cost and accuracy for a variety of molecular properties. For instance, studies on N-benzoyl glycine (B1666218) have utilized the B3LYP/6-311++G(d,p) level of theory for frequency calculations. niscpr.res.in

Electronic Structure Analysis (e.g., HOMO/LUMO, energy gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

For example, in a study on guanidine-based dyes, the HOMO-LUMO gap was used to explain the electronic and optical properties of the molecules. nih.gov A similar analysis for Benzamide, N-(aminoiminomethyl)- would involve calculating the energies of these frontier orbitals to predict its electronic behavior.

Global Chemical Reactivity Descriptors (e.g., MEP, Fukui functions)

Global chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov This is crucial for predicting how the molecule will interact with other species. For instance, in the analysis of benomyl, a benzimidazole (B57391) fungicide, the MEP was used to predict the most reactive parts of the molecule. nih.gov

Fukui functions are another set of descriptors that identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. researchgate.net NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. These interactions can significantly influence the geometry and reactivity of a molecule. Studies on N,N′-bis-aryl-N′′-acylguanidines have employed NBO analysis to understand structural preferences influenced by intramolecular hydrogen bonds. researchgate.net

Molecular Dynamics and Conformational Analysis

The flexibility of the Benzamide, N-(aminoiminomethyl)- molecule, particularly the rotation around the C-N bonds, gives rise to different conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is often achieved by performing a systematic scan of the potential energy surface by rotating specific dihedral angles.

Studies on related N'-substituted N-acylguanidines have shown that these molecules predominantly exist in only two of the eight possible conformations, a preference strongly influenced by intermolecular interactions. researchgate.net Similarly, research on N-benzoylpiperidines has utilized spectral data and X-ray diffraction to predict preferred non-chair conformations. niscair.res.in For Benzamide, N-(aminoiminomethyl)-, a thorough conformational analysis would be essential to understand its behavior in different environments.

Intermolecular Interactions and Supramolecular Assembly Prediction

The guanidinium (B1211019) group in Benzamide, N-(aminoiminomethyl)- is capable of forming strong hydrogen bonds, which can lead to the formation of complex supramolecular structures. Understanding these intermolecular interactions is key to predicting how the molecules will pack in the solid state and interact in solution.

Computational studies can predict the geometry and strength of these interactions. For example, the study of polymorphs of a bis(pyridinyl)-substituted benzimidazole used DFT calculations to analyze intermolecular C-H···N interactions. nih.gov A similar approach for Benzamide, N-(aminoiminomethyl)- would involve identifying potential hydrogen bond donors and acceptors and calculating the energies of the resulting intermolecular complexes. This would provide insight into the formation of dimers, chains, or more complex networks in the solid state.

Hydrogen Bonding Network Analysis

Hydrogen bonds are fundamental to the structure and interactions of molecules containing amide and amino groups. In the solid state, benzamide and its derivatives are known to form extensive hydrogen-bonding networks. nih.gov For instance, studies on various bis(arylamide)dichloridozinc(II) complexes show that N—H groups consistently participate in hydrogen bonds with amide carbonyl oxygen atoms or chlorine atoms, creating extended supramolecular structures. nih.gov

Computational methods like Car–Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) are employed to investigate the dynamic nature of these bonds. mdpi.com Such analyses on related molecules like 2,6-difluorobenzamide (B103285) reveal that while bridged protons are mostly located on the donor side, proton transfer can occur. mdpi.com For Benzamide, N-(aminoiminomethyl)-, the presence of both the amide NH₂ and the guanidinium NH₂ groups provides multiple donors and acceptors, suggesting a complex and robust hydrogen-bonding network. Theoretical analysis would likely show strong N-H···O interactions involving the amide and N-H···N interactions involving the guanidinium group, which are critical for crystal packing and interaction with biological targets.

Van der Waals and Pi-Stacking Interactions

Beyond hydrogen bonding, weaker non-covalent interactions play a significant role. The stability of different crystalline forms (polymorphs) of benzamide is determined by a subtle balance of intermolecular forces, including hydrogen bonding, π-π stacking, and intramolecular torsion. nih.gov The phenyl ring of Benzamide, N-(aminoiminomethyl)- is capable of engaging in π-π stacking, an attractive interaction between aromatic rings. nih.gov

Computational studies, often using dispersion-corrected density functional theory (DFT), can dissect these contributions. nih.gov Analysis of the benzene (B151609) dimer, a model for π-π interactions, shows that the interaction energy is typically 2-3 kcal/mol. nih.gov In docking programs, these aromatic interactions are generally modeled using van der Waals and Coulombic potentials, which can sufficiently describe their specificity. nih.gov For Benzamide, N-(aminoiminomethyl)-, the interplay between the polar amide and guanidinium groups and the nonpolar benzene ring is expected to be a key determinant of its conformational preferences and packing in the solid state. nih.gov

Hirshfeld Surface Analysis and Energy Framework Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov By mapping properties onto this surface, one can generate a detailed picture of close contacts between neighboring molecules. The surface is often color-coded to show normalized contact distances, with red spots indicating contacts shorter than the van der Waals radii. nih.gov This analysis produces two-dimensional "fingerprint plots" that summarize the percentage contribution of different types of interactions, such as H···H, O···H/H···O, and C···H/H···C contacts. nih.gov In related heterocyclic compounds, H···H contacts frequently make the largest contribution to the total Hirshfeld surface. nih.gov

Complementing this, energy framework analysis calculates the pairwise interaction energies between molecules in a crystal lattice, distinguishing between electrostatic and dispersion components. researchgate.net This method provides a visual representation of the interaction topology, where the strength of interactions is represented by cylinders connecting molecular centroids. researchgate.net For aminopyridine derivatives, these analyses have shown that electrostatic energy is often the dominant factor in the crystal packing. researchgate.net A similar study on Benzamide, N-(aminoiminomethyl)- would likely highlight the dominance of electrostatic interactions stemming from its highly polar guanidinium and amide groups.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to predict spectroscopic properties with high accuracy. nih.gov The process typically involves optimizing the molecular geometry using a specific functional (like B3LYP) and basis set (such as 6-311++G(d,p)), followed by frequency and electronic transition calculations. nih.govresearchgate.net

IR Spectroscopy : The vibrational frequencies (FT-IR and Raman spectra) can be computed, and the results are often scaled to achieve better agreement with experimental data. longdom.org This allows for the assignment of specific vibrational modes to observed spectral bands. nih.gov

NMR Spectroscopy : ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical shifts provide valuable insights into the electronic environment of the nuclei and help confirm the molecular structure. researchgate.netnih.gov

UV-Vis Spectroscopy : The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions, such as n → π* and π → π*, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net

For Benzamide, N-(aminoiminomethyl)-, these predictive studies would be invaluable for characterizing the molecule and understanding its electronic structure.

Computational Screening and Design of Novel Derivatives

Computational chemistry is instrumental in modern drug discovery for the rational design and screening of new molecules. nih.gov Starting from a lead compound like a benzamide derivative, new analogues can be designed and evaluated in silico to explore their therapeutic potential. nih.gov

This process often involves:

Design and Synthesis : Creating a library of virtual derivatives by modifying the core structure. For Benzamide, N-(aminoiminomethyl)-, this could involve substitutions on the phenyl ring or modifications to the linker. nih.govresearchgate.net

Molecular Docking : Simulating the binding of these derivatives to a biological target, such as an enzyme or receptor, to predict their binding affinity and orientation. researchgate.net

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness and potential safety profiles of the designed compounds. nih.gov

Studies on other benzamide derivatives have successfully used these approaches to identify potent anticancer agents, demonstrating that computational screening can effectively prioritize compounds for synthesis and further preclinical investigation. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Structural Elucidation

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility and stability. X-ray diffraction techniques are the definitive methods for determining three-dimensional molecular and crystal structures.

Single-Crystal X-ray Diffraction Techniques and Refinement

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides precise information regarding the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms. researchgate.net The process involves directing monochromatic X-rays onto a single, high-quality crystal. The crystal diffracts the X-rays in a unique pattern, which is dependent on the internal atomic arrangement. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be generated, and from this, the crystal structure can be solved and refined.

A review of the available scientific literature indicates that a complete single-crystal X-ray structure of N-(aminoiminomethyl)benzamide has not been publicly reported. However, should a suitable single crystal be obtained, the analysis would yield critical data points for its characterization. For instance, studies on related benzamide (B126) derivatives provide insight into the type of data that would be obtained. researchgate.netnih.gov This typically includes the crystal system, space group, and unit cell parameters as shown in the example table below for a related compound.

Table 1: Example of Single-Crystal XRD Data for a Benzamide Derivative (4-methoxy-N-phenylbenzamide) Data presented for illustrative purposes of expected parameters.

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C14H13NO2 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.308 (3) | nih.gov |

| b (Å) | 7.709 (4) | nih.gov |

| c (Å) | 14.109 (7) | nih.gov |

| α (°) | 96.911 (8) | nih.gov |

| β (°) | 99.210 (8) | nih.gov |

| γ (°) | 90.511 (9) | nih.gov |

| Volume (ų) | 565.5 (5) | nih.gov |

| Z | 2 | nih.gov |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an indispensable tool in pharmaceutical sciences for the characterization of crystalline solids. units.itresearchgate.net Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

This technique is particularly crucial for studying polymorphism, which is the ability of a compound to exist in two or more crystalline forms. Different polymorphs of the same active pharmaceutical ingredient can exhibit significant differences in physical properties. PXRD is the primary method used to identify and distinguish between these polymorphs. units.it While specific PXRD studies on the polymorphism of N-(aminoiminomethyl)benzamide are not documented in the searched literature, the methodology remains critical. Any investigation into the solid-state properties of this compound would involve PXRD to confirm the phase purity of a batch and to screen for potential polymorphs that may arise under different crystallization conditions. nih.gov Reference powder patterns from databases or calculated from single-crystal data are used for comparison to identify the phases present in a sample. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. While a definitive analysis for N-(aminoiminomethyl)benzamide requires single-crystal X-ray data, the molecular structure allows for well-founded predictions of the dominant interactions. The molecule contains multiple hydrogen bond donors (the N-H groups of the amide and guanidine (B92328) moieties) and hydrogen bond acceptors (the carbonyl oxygen and the imine/amine nitrogens of the guanidine group). mdpi.com

It is highly probable that the crystal structure is stabilized by an extensive network of hydrogen bonds. Key interactions would include:

N−H···O Hydrogen Bonds: The amide N-H group can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of common supramolecular synthons like the C(4) chain or R2(2)(8) dimer motifs observed in many benzamide structures. researchgate.netnih.gov

N−H···N Hydrogen Bonds: The guanidinyl group is a potent hydrogen bond donor. Its N-H groups can form robust interactions with the nitrogen atoms of adjacent guanidinyl groups or with the carbonyl oxygen, leading to complex, three-dimensional networks. mdpi.com

Solution-State Spectroscopic Analysis

Spectroscopic methods are used to probe the structure and environment of molecules in solution, providing complementary information to solid-state techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure in solution. While experimentally verified and assigned spectra for N-(aminoiminomethyl)benzamide are not widely published, the expected chemical shifts can be predicted based on its functional groups. oregonstate.edumdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the guanidinyl protons. The aromatic protons on the phenyl ring would typically appear in the range of 7.4-8.0 ppm. The chemical shifts of the N-H protons are variable and depend on solvent, concentration, and temperature, but the amide N-H could be expected around 8.0-8.5 ppm, while the guanidinyl protons would likely appear as a broad signal due to exchange and quadrupolar effects.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon environment. oregonstate.edu The carbonyl carbon (C=O) would be the most deshielded, appearing in the 165-175 ppm range. The carbon of the guanidinyl group (C=N) is also expected at a high chemical shift, typically around 155-160 ppm. Aromatic carbons would resonate in the 125-135 ppm region. wisc.edu

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, between adjacent protons on the aromatic ring. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, allowing for the definitive assignment of a proton signal to its attached carbon. nanalysis.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.educolumbia.edu This is crucial for establishing connectivity across quaternary carbons (like the carbonyl and ipso-aromatic carbon) and piecing together the molecular framework. For instance, an HMBC spectrum would show a correlation from the ortho-protons of the phenyl ring to the carbonyl carbon. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for N-(aminoiminomethyl)benzamide

| Atom Type | Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ¹H | 7.4 - 8.0 |

| Amide Proton (C(O)NH) | ¹H | 8.0 - 8.5 (broad) |

| Guanidinyl Protons (C(NH)NH₂) | ¹H | 7.0 - 8.0 (very broad) |

| Carbonyl Carbon (C=O) | ¹³C | 165 - 175 |

| Guanidinyl Carbon (C=N) | ¹³C | 155 - 160 |

| Aromatic Carbons (C₆H₅) | ¹³C | 125 - 135 |

Vibrational Spectroscopy Techniques (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule's functional groups. These techniques are complementary and are used for identification and structural analysis. While specific experimental spectra for N-(aminoiminomethyl)benzamide are not available in the searched literature, the characteristic absorption bands can be predicted. researchgate.netnist.gov

FTIR Spectroscopy: Infrared absorption occurs when the frequency of the radiation matches the frequency of a molecular vibration that causes a change in the dipole moment. Strong, characteristic bands would be expected for the N-H and C=O stretching vibrations.

Raman Spectroscopy: Raman scattering is a different phenomenon that depends on a change in the polarizability of the molecule during a vibration. Aromatic ring vibrations often produce strong Raman signals.

The combination of both techniques provides a more complete picture of the vibrational characteristics of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for N-(aminoiminomethyl)benzamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|---|

| N-H Stretching | Amide & Guanidine | 3100 - 3400 | FTIR (Strong/Medium, Broad) |

| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | FTIR (Medium), Raman (Strong) |

| C=O Stretching (Amide I) | Amide | 1650 - 1680 | FTIR (Very Strong) |

| C=N Stretching | Guanidine | 1630 - 1660 | FTIR (Strong), Raman (Strong) |

| N-H Bending / C-N Stretching (Amide II) | Amide | 1510 - 1570 | FTIR (Strong) |

| Aromatic C=C Stretching | Phenyl Ring | 1450 - 1600 | FTIR (Medium), Raman (Strong) |

High-Resolution Mass Spectrometry (HRMS) Techniques and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and structural analysis of "Benzamide, N-(aminoiminomethyl)-". By providing exact mass measurements with high accuracy and resolution, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules, [M+H]⁺, of "Benzamide, N-(aminoiminomethyl)-" in the gas phase, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.

The fragmentation pattern obtained from techniques like collision-induced dissociation (CID) offers deep insights into the compound's structure. The fragmentation of "Benzamide, N-(aminoiminomethyl)-" is characterized by the cleavage of its core functional groups. For instance, the fragmentation of related N-acyl-substituted benzamides often involves the loss of the acyl group. In the case of "Benzamide, N-(aminoiminomethyl)-", characteristic fragmentation pathways would involve the cleavage of the amide bond and the guanidino group. The analysis of similar compounds, such as guanidinobenzoylated dipeptides, reveals that the guanidinobenzoyl group can be a readily lost fragment during MS/MS analysis.

A detailed examination of the fragmentation of "Benzamide, N-(aminoiminomethyl)-" would likely reveal the formation of key fragment ions. The protonated molecule would be expected to undergo cleavage at the C-N bond between the carbonyl carbon and the guanidino nitrogen, leading to the formation of a benzoyl cation and a neutral guanidine molecule. Alternatively, cleavage of the amide bond could result in the formation of a guanidinium (B1211019) ion.

Table 1: Predicted HRMS Fragmentation Data for [Benzamide, N-(aminoiminomethyl)- + H]⁺

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [C₈H₁₀N₃O]⁺ | 178.0818 | Protonated molecule |

| [C₇H₆NO]⁺ | 120.0444 | Loss of guanidine (CH₅N₃) |

| [C₆H₅CO]⁺ | 105.0335 | Benzoyl cation |

| [CH₆N₃]⁺ | 60.0556 | Guanidinium ion |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of "Benzamide, N-(aminoiminomethyl)-". The UV-Vis spectrum of this compound is dominated by electronic transitions within its chromophoric systems: the phenyl ring and the carbonyl group. When dissolved in a suitable solvent like methanol (B129727) or ethanol, "Benzamide, N-(aminoiminomethyl)-" is expected to exhibit distinct absorption bands.

The spectrum would likely show a high-intensity absorption band in the shorter wavelength UV region, typically around 220-230 nm. This absorption is attributed to the π → π* electronic transition of the aromatic benzene (B151609) ring. A second, lower-intensity absorption band is anticipated at a longer wavelength, often appearing as a shoulder around 260-270 nm. This band corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. The guanidino group, while not a primary chromophore, can act as an auxochrome, potentially influencing the position and intensity of these absorption bands through electronic effects.

Table 2: Representative UV-Vis Absorption Data for Benzamide Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π* (Phenyl ring) | 220 - 230 | 8,000 - 15,000 |

| n → π* (Carbonyl group) | 260 - 280 | 500 - 2,000 |

This table is interactive. Click on the headers to sort.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) provides critical information on the thermal stability and decomposition profile of "Benzamide, N-(aminoiminomethyl)-". By monitoring the change in mass of a sample as a function of temperature, TGA can identify the temperatures at which the compound degrades and the extent of mass loss at each stage.

The TGA thermogram of "Benzamide, N-(aminoiminomethyl)-" would be expected to display a region of thermal stability at lower temperatures, followed by one or more distinct decomposition steps as the temperature is increased. The decomposition process would likely initiate with the loss of the more thermally labile portions of the molecule. For instance, the guanidino group might be expected to decompose first, potentially through the loss of ammonia (B1221849) or other small nitrogen-containing fragments, followed by the cleavage of the amide bond and eventual decomposition of the benzoyl moiety at higher temperatures.

Spectroscopic Analysis of Metal Complexes

"Benzamide, N-(aminoiminomethyl)-" possesses multiple potential coordination sites, including the carbonyl oxygen and the nitrogen atoms of the guanidino group, making it an interesting ligand for the formation of metal complexes. Spectroscopic techniques are pivotal in elucidating the coordination mode of this ligand with various metal ions.

Upon complexation, significant shifts in the characteristic vibrational frequencies in the infrared (IR) spectrum are expected. A shift in the C=O stretching frequency to a lower wavenumber would indicate the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the N-H stretching and bending vibrations would suggest the involvement of the guanidino nitrogens in the coordination sphere.

UV-Vis spectroscopy can also provide evidence of complex formation. The electronic transitions of the ligand may be perturbed upon coordination, and new charge-transfer bands or d-d transitions (for transition metal complexes) may appear in the spectrum. The comparison of the spectroscopic data of the free ligand with that of the metal complex allows for a detailed understanding of the ligand's binding mode, which could be monodentate, bidentate, or bridging.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzamide (B126) and guanidine (B92328) derivatives is well-established, but future research could focus on developing more sustainable and efficient methods specifically for N-(aminoiminomethyl)benzamide. Current synthetic strategies for related compounds often involve multi-step processes or harsh reagents. Future avenues should prioritize green chemistry principles.

Key research objectives include:

Organocatalysis: Investigating the use of green organocatalysts, such as guanidine hydrochloride itself, which has been shown to be effective in mediating reactions for other heterocyclic systems under microwave and solvent-free conditions. rsc.org

Aqueous Media Synthesis: Exploring synthesis in aqueous media to reduce reliance on volatile organic solvents. The synthesis of related N-substituted benzamides from reagents like (benzamidomethyl)triethylammonium chloride in water has been reported and could be adapted. mdpi.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This approach can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity.

Deeper Mechanistic Understanding of Complex Reaction Pathways

While the synthesis of similar structures is known, the intricate reaction mechanisms involving the N-(aminoiminomethyl)benzamide scaffold are not fully elucidated. Future work should aim to provide a detailed mechanistic understanding of its formation and reactivity.

Areas for investigation include:

Cycloaddition Reactions: The guanidine group can potentially act as a dipolarophile in cycloaddition reactions. Mechanistic DFT studies on 1,3-dipolar cycloadditions of azides with guanidine have shown that such reactions are feasible, though the resulting tetrazole products can be unstable. irb.hr Similar computational and experimental studies on N-(aminoiminomethyl)benzamide could uncover novel reaction pathways.

Catalytic Cycles: For reactions where N-(aminoiminomethyl)benzamide or its derivatives act as catalysts or ligands, for instance in Rh(II)-catalyzed N-H bond insertions, detailed mechanistic studies using techniques like DFT can clarify the role of the guanidinium (B1211019) group in the catalytic cycle and in controlling stereoselectivity. rsc.org

Tautomerism and Reactivity: Investigating the tautomeric equilibria of the benzoylguanidine moiety and how different tautomers influence reactivity in processes like Michael additions or other nucleophilic reactions. mdpi.com

Advanced Computational Modeling for Predictive Design and Property Elucidation

Computational chemistry offers powerful tools to predict the properties of N-(aminoiminomethyl)benzamide and to guide the design of new derivatives without the need for extensive empirical synthesis.

Future research should leverage:

Density Functional Theory (DFT): Applying DFT methods, such as B3LYP or wB97XD, to calculate and predict various properties. sci-hub.senih.gov This can include optimizing the molecular geometry, calculating electronic properties like HOMO-LUMO energy gaps, and predicting spectroscopic signatures (NMR, IR, UV-Vis) to support experimental characterization. sci-hub.sersc.org

Time-Dependent DFT (TD-DFT): Using TD-DFT to understand the electronic transitions and interpret UV-Vis absorption spectra, which is crucial for applications in materials science and photochemistry. sci-hub.se

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its interactions with solvents or biological targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for series of N-(aminoiminomethyl)benzamide analogs to correlate structural features with specific activities, guiding the design of compounds with enhanced properties.

Table 1: Computed Properties of Benzamide, N-(aminoiminomethyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.18 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 163.074561919 Da | PubChem nih.gov |

| Topological Polar Surface Area | 81.5 Ų | PubChem nih.gov |

Exploration of New Applications in Emerging Areas of Materials Science

The unique combination of a rigid phenyl ring and a hydrogen-bonding guanidine group makes N-(aminoiminomethyl)benzamide an interesting building block for new materials.

Unexplored applications to investigate include:

Corrosion Inhibitors: Guanidine derivatives have shown promise as eco-friendly corrosion inhibitors for metals. researchgate.net The potential of N-(aminoiminomethyl)benzamide and its analogs to form protective films on metal surfaces warrants investigation.

Supramolecular Assemblies: The strong hydrogen-bonding capability of the guanidinium group can be exploited to construct well-ordered supramolecular structures, such as gels, liquid crystals, or porous frameworks.

Functional Polymers: Incorporating the N-(aminoiminomethyl)benzamide moiety as a monomer or a functional side group in polymers could lead to materials with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or altered electronic properties.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker in the synthesis of MOFs could yield materials with potential applications in gas storage, separation, or catalysis.

Integration with Advanced Characterization Techniques and Big Data Analysis

A comprehensive understanding of N-(aminoiminomethyl)benzamide requires the integration of multiple advanced analytical techniques coupled with robust data analysis.

Future strategies should include:

Multi-technique Characterization: Combining routine spectroscopic methods (NMR, FT-IR, UV-Vis) with advanced techniques. rsc.orgresearchgate.net For nanoparticle or aggregate forms, this could include dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM). nanosphere.chbam.de Mass spectrometry-based techniques are essential for detailed structural and compositional analysis. nih.gov

Chromatographic Stability Studies: Employing techniques like HPLC to study the metabolic or chemical stability of the compound and its derivatives under various conditions, using data analysis models to determine kinetic parameters like disappearance half-lives. nih.gov

Correlative Data Analysis: Developing workflows to correlate data from different analytical methods to build a comprehensive structure-property profile.

Big Data and Cheminformatics: Utilizing cheminformatics tools to analyze large datasets generated from high-throughput screening of analog libraries. This can help in identifying structure-activity relationships (SAR) and guiding future research, similar to approaches used for other benzimidazole (B57391) and benzamide derivatives. researchgate.net

Design of Structurally Diverse Analogs for Fundamental Chemical Research

Systematic modification of the N-(aminoiminomethyl)benzamide scaffold can generate a library of analogs for probing fundamental chemical and biological principles. Structure-activity relationship (SAR) studies are key to understanding how molecular changes affect function. nih.govmdpi.comnih.gov

Key design strategies for new analogs include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the benzamide phenyl ring to modulate the electronic properties, solubility, and reactivity of the molecule. acs.org

Modification of the Guanidine Group: N-substituting the guanidine moiety with different alkyl or aryl groups to alter its basicity, steric profile, and hydrogen-bonding patterns. nih.gov

Scaffold Hopping: Replacing the benzamide core with other aromatic or heterocyclic systems (e.g., benzofuran, benzothiazole (B30560), quinoline) while retaining the guanidine functional group to explore new chemical space and properties. nih.govresearchgate.net

Linker Modification: If used as a fragment in a larger molecule, varying the length and nature of any linker connecting the N-(aminoiminomethyl)benzamide unit to other pharmacophores.

Table 2: Examples of Design Strategies for Benzamide and Guanidine Analogs from Literature

| Base Scaffold | Modification Strategy | Target/Application | Reference |

|---|---|---|---|

| 4-Amino-N-(4-aminophenyl)benzamide | Replacement of quinoline (B57606) with other heterocycles | DNA Methyltransferase Inhibition | nih.gov |

| Guanabenz | Modification of chlorine positions and guanidine group | Antiprion Activity | nih.gov |

| 2-Aminobenzamide | Addition of benzothiazole and phenylamine moieties | Cytotoxicity | researchgate.net |

| Benzamide | Synthesis of N-substituted derivatives based on Entinostat | Antitumor Agents | researchgate.net |

Q & A

Basic: What are the recommended methods for synthesizing N-(aminoiminomethyl)-benzamide derivatives?

Methodological Answer:

Synthesis typically involves functionalizing benzamide cores via nucleophilic substitution or condensation reactions. For example:

- Mannich Reaction : Introduce aminoiminomethyl groups by reacting benzamide with formaldehyde and amines under controlled pH (5–7) and temperature (60–80°C). Monitor reaction progress via TLC or HPLC .

- Multi-Step Optimization : Use orthogonal protecting groups for amino and carbonyl functionalities to prevent side reactions. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Basic: How is N-(aminoiminomethyl)-benzamide characterized structurally?

Methodological Answer:

- Spectroscopy :

- Crystallography : Use single-crystal X-ray diffraction (SHELXL ) for absolute configuration determination. Refinement protocols include SHELXLE or WinGX for resolving disorder or twinning.

Advanced: How to address contradictions in crystallographic data during refinement?

Methodological Answer:

Common issues include:

- Disordered Solvents : Apply PART instructions in SHELXL to model split positions and constrain thermal parameters .

- Twinning : Use TWIN/BASF commands in SHELXL. Validate with R-factor ratios (e.g., R1 > 0.05 for twinned data) .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or CCDC Mercury for steric clashes .

Advanced: How to design cytotoxicity assays for benzamide derivatives?

Methodological Answer:

- Cell Viability Assays : Treat HeLa cells with derivatives (e.g., 0–200 µM for 48 hrs) and measure viability via MTT/WST-1. Normalize to controls (e.g., hydroxyurea) .